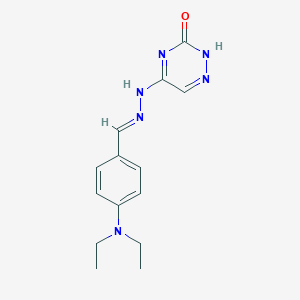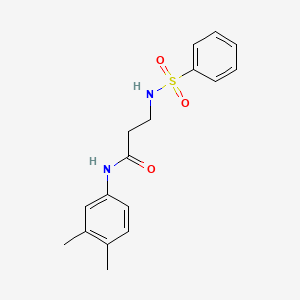
2-(4-chlorophenoxy)-2-methyl-N-(4-methyl-1,3-thiazol-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenoxy)-2-methyl-N-(4-methyl-1,3-thiazol-2-yl)propanamide, also known as Sulfamethoxazole, is a sulfonamide antibiotic that is commonly used in the treatment of bacterial infections. It is a synthetic compound that was first synthesized in 1960 and has since become a widely used antibiotic due to its effectiveness against a broad range of bacteria.
作用機序
2-(4-chlorophenoxy)-2-methyl-N-(4-methyl-1,3-thiazol-2-yl)propanamidezole works by inhibiting the synthesis of folic acid in bacteria. Folic acid is essential for the growth and replication of bacteria, and by inhibiting its synthesis, 2-(4-chlorophenoxy)-2-methyl-N-(4-methyl-1,3-thiazol-2-yl)propanamidezole prevents the bacteria from multiplying and spreading.
Biochemical and Physiological Effects
2-(4-chlorophenoxy)-2-methyl-N-(4-methyl-1,3-thiazol-2-yl)propanamidezole has been found to have a number of biochemical and physiological effects on the body. It has been shown to increase the levels of certain enzymes in the liver, as well as increase the excretion of certain electrolytes, such as potassium and sodium.
実験室実験の利点と制限
One advantage of using 2-(4-chlorophenoxy)-2-methyl-N-(4-methyl-1,3-thiazol-2-yl)propanamidezole in lab experiments is its broad-spectrum antibacterial activity. This makes it useful for testing the effectiveness of antibiotics against a wide range of bacteria. However, one limitation of using 2-(4-chlorophenoxy)-2-methyl-N-(4-methyl-1,3-thiazol-2-yl)propanamidezole is its potential to cause side effects in lab animals, which can affect the results of the experiments.
将来の方向性
There are a number of future directions for research on 2-(4-chlorophenoxy)-2-methyl-N-(4-methyl-1,3-thiazol-2-yl)propanamidezole. One area of research could focus on developing new formulations of the drug that are more effective against antibiotic-resistant bacteria. Another area of research could focus on investigating the potential of 2-(4-chlorophenoxy)-2-methyl-N-(4-methyl-1,3-thiazol-2-yl)propanamidezole as a treatment for other types of infections, such as viral infections. Additionally, research could be conducted on the potential of 2-(4-chlorophenoxy)-2-methyl-N-(4-methyl-1,3-thiazol-2-yl)propanamidezole to interact with other drugs, which could lead to new treatment options for certain conditions.
合成法
The synthesis of 2-(4-chlorophenoxy)-2-methyl-N-(4-methyl-1,3-thiazol-2-yl)propanamidezole involves the reaction of 4-chlorophenol with 2-amino-2-methyl-1-propanol to form 2-(4-chlorophenoxy)-2-methylpropan-1-ol. This intermediate is then reacted with thionyl chloride to form 2-(4-chlorophenoxy)-2-methylpropanoyl chloride, which is then reacted with 4-methyl-1,3-thiazole-2-amine to form 2-(4-chlorophenoxy)-2-methyl-N-(4-methyl-1,3-thiazol-2-yl)propanamidezole.
科学的研究の応用
2-(4-chlorophenoxy)-2-methyl-N-(4-methyl-1,3-thiazol-2-yl)propanamidezole has been extensively studied for its antibacterial properties. It has been found to be effective against a wide range of bacteria, including Streptococcus pneumoniae, Haemophilus influenzae, and Escherichia coli. It has also been used in combination with other antibiotics, such as trimethoprim, to increase its effectiveness.
特性
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-(4-methyl-1,3-thiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2S/c1-9-8-20-13(16-9)17-12(18)14(2,3)19-11-6-4-10(15)5-7-11/h4-8H,1-3H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFGJSLTXZAVLPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C(C)(C)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-ethoxyphenyl)-4-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5882705.png)
![O-benzyl S-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl] thiocarbonate](/img/structure/B5882718.png)
![3-methyl-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5882724.png)
![5-[(4-ethoxyphenyl)amino]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5882752.png)
![N-[4-(dimethylamino)phenyl]-2-biphenylcarboxamide](/img/structure/B5882756.png)



![N-(5-chloro-2-methoxyphenyl)-3-[(4-hydroxybenzoyl)hydrazono]butanamide](/img/structure/B5882789.png)



![N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5882814.png)
